Cas no 478366-27-7 (2-bromo-6-(tetrahydrofuran-3-yloxy)pyridine)
2-bromo-6-(tetrahydrofuran-3-yloxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-6-(tetrahydrofuran-3-yloxy)pyridine
- 2-bromo-6-(oxolan-3-yloxy)pyridine
- 6-(Tetrahydro-furan-3-yloxy)-2-bromopyridine
- DA-05573
- AKOS013278727
- SCHEMBL5338247
- DTXSID10596146
- 2-Bromo-6-((tetrahydrofuran-3-yl)oxy)pyridine
- 2-bromo-6-(tetrahydro-furan-3-yloxy)-pyridine
- 478366-27-7
- 2-Bromo-6-[(oxolan-3-yl)oxy]pyridine
- UPAMJVZHARZDPW-UHFFFAOYSA-N
-
- Inchi: 1S/C9H10BrNO2/c10-8-2-1-3-9(11-8)13-7-4-5-12-6-7/h1-3,7H,4-6H2
- InChI Key: UPAMJVZHARZDPW-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=N1)OC1COCC1
Computed Properties
- Exact Mass: 242.98949Da
- Monoisotopic Mass: 242.98949Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 31.4Ų
2-bromo-6-(tetrahydrofuran-3-yloxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG62427-1g |
6-(TETRAHYDRO-FURAN-3-YLOXY)-2-BROMOPYRIDINE |
478366-27-7 | > 95% | 1g |
$424.00 | 2024-04-19 | |
| A2B Chem LLC | AG62427-5g |
6-(TETRAHYDRO-FURAN-3-YLOXY)-2-BROMOPYRIDINE |
478366-27-7 | > 95% | 5g |
$1090.00 | 2024-04-19 | |
| A2B Chem LLC | AG62427-25g |
6-(TETRAHYDRO-FURAN-3-YLOXY)-2-BROMOPYRIDINE |
478366-27-7 | > 95% | 25g |
$3090.00 | 2024-04-19 |
2-bromo-6-(tetrahydrofuran-3-yloxy)pyridine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-bromo-6-(tetrahydrofuran-3-yloxy)pyridine
2-Bromo-6-(tetrahydrofuran-3-yloxy)pyridine: A Comprehensive Overview
The compound with CAS No. 478366-27-7, commonly referred to as 2-bromo-6-(tetrahydrofuran-3-yloxy)pyridine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a bromine substituent and a tetrahydrofuran (THF) group. The pyridine ring serves as the central aromatic framework, while the bromo group and the tetrahydrofuran-3-yloxy substituent introduce distinct electronic and steric properties, making this compound versatile for various applications.
Recent studies have highlighted the potential of 2-bromo-6-(tetrahydrofuran-3-yloxy)pyridine in the development of advanced materials, particularly in the realm of optoelectronics. Researchers have explored its ability to act as a building block for constructing conjugated systems, which are essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The presence of the THF group not only enhances the molecule's solubility but also introduces flexibility, which is crucial for achieving efficient charge transport properties in these devices.
In addition to its role in materials science, 2-bromo-6-(tetrahydrofuran-3-yloxy)pyridine has also been investigated for its potential in medicinal chemistry. The bromine substituent at the 2-position of the pyridine ring makes this compound an attractive candidate for nucleophilic substitution reactions, enabling the synthesis of diverse derivatives with potential bioactivity. Recent research has focused on its ability to modulate cellular signaling pathways, particularly those involving kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.
The synthesis of 2-bromo-6-(tetrahydrofuran-3-yloxy)pyridine typically involves a multi-step process that combines aromatic substitution reactions with protecting group strategies. The use of THF as a protecting group for hydroxyl functionalities is a well-established practice in organic synthesis, and its application here ensures the stability and isolability of the intermediate compounds. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more efficient and scalable for industrial applications.
From an environmental standpoint, the compound's biodegradability and toxicity profile have been subjects of recent scrutiny. Studies indicate that 2-bromo-6-(tetrahydrofuran-3-yloxy)pyridine exhibits moderate biodegradability under aerobic conditions, though its persistence in aquatic environments remains a concern. Regulatory agencies are increasingly emphasizing the need for greener synthetic routes and waste management practices to mitigate any potential ecological impact associated with this compound.
In conclusion, 2-bromo-6-(tetrahydrofuran-3-yloxy)pyridine stands out as a multifaceted molecule with promising applications across diverse fields. Its unique structural features, coupled with recent breakthroughs in synthesis and application development, position it as a key player in advancing modern chemical research. As ongoing studies continue to uncover new facets of its properties and utility, this compound is poised to make significant contributions to both academic and industrial endeavors.
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